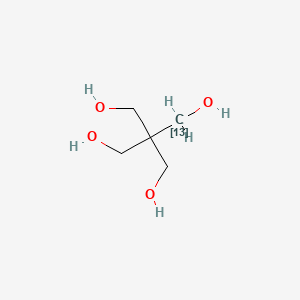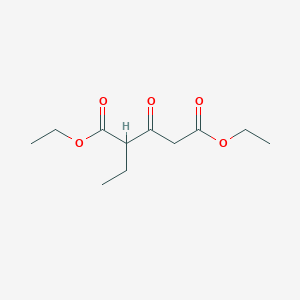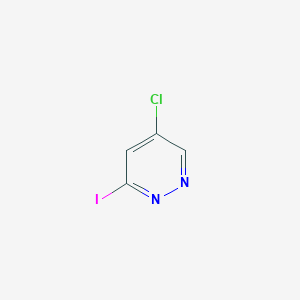
5-Chloro-3-iodopyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-iodopyridazine: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of chlorine and iodine substituents on the pyridazine ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodopyridazine typically involves the halogenation of pyridazine derivatives. One common method starts with the chlorination of pyridazine to form 5-chloropyridazine, followed by iodination to introduce the iodine substituent at the 3-position. The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-3-iodopyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazines with different functional groups.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-3-iodopyridazine is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound is explored for its potential biological activitiesResearch is ongoing to evaluate the specific biological effects of this compound .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its role as an intermediate in the production of various active ingredients highlights its industrial significance .
Wirkmechanismus
The mechanism of action of 5-Chloro-3-iodopyridazine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of halogen substituents may influence its binding affinity and reactivity with biological molecules. Studies suggest that pyridazine derivatives can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-3-bromopyridazine
- 5-Chloro-3-fluoropyridazine
- 5-Chloro-3-methylpyridazine
Comparison: 5-Chloro-3-iodopyridazine is unique due to the presence of both chlorine and iodine substituents, which impart distinct reactivity and properties. Compared to its analogs, the iodine substituent enhances its ability to participate in coupling reactions and increases its overall molecular weight. The combination of chlorine and iodine also influences its electronic properties, making it a versatile intermediate in various chemical transformations .
Eigenschaften
Molekularformel |
C4H2ClIN2 |
|---|---|
Molekulargewicht |
240.43 g/mol |
IUPAC-Name |
5-chloro-3-iodopyridazine |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-4(6)8-7-2-3/h1-2H |
InChI-Schlüssel |
HICXXHDGLABUAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN=C1I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


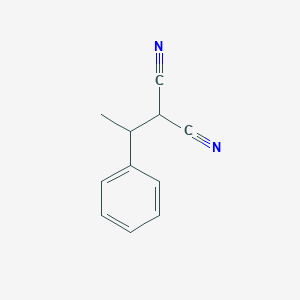
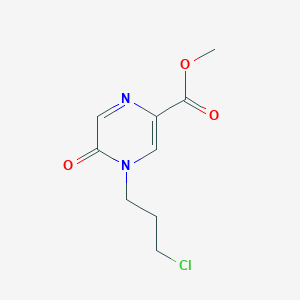
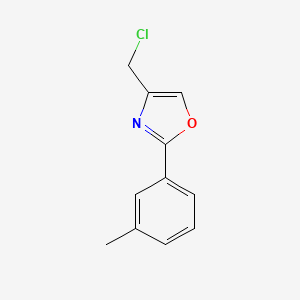
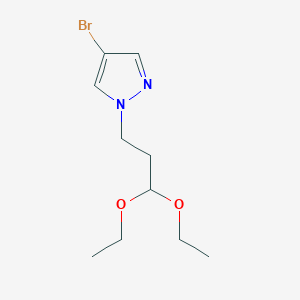
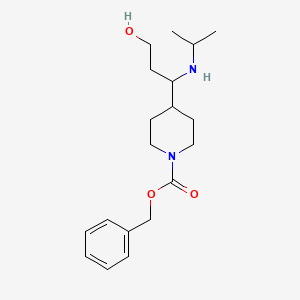
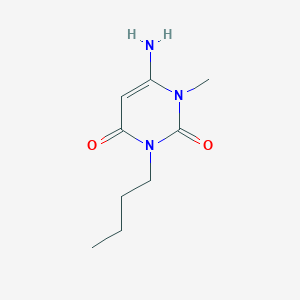
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)
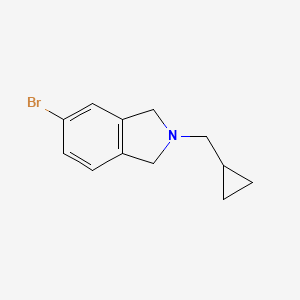
![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)
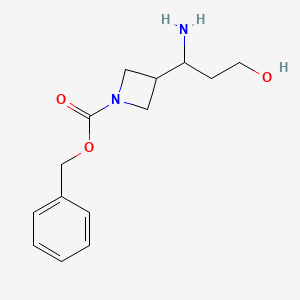
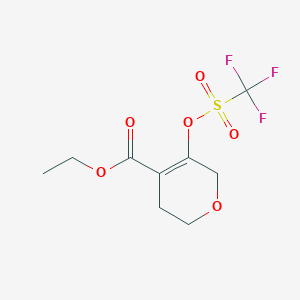
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
